molecular formula C20H15BrN2O4S B5064228 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid CAS No. 461399-85-9

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid

Cat. No.: B5064228
CAS No.: 461399-85-9
M. Wt: 459.3 g/mol
InChI Key: VMPZUZPYNPHKJJ-UHFFFAOYSA-N
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Description

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a benzoic acid moiety

Properties

IUPAC Name

3-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-11-2-3-13(19(25)26)10-15(11)22-20(28)23-18(24)17-9-8-16(27-17)12-4-6-14(21)7-5-12/h2-10H,1H3,(H,25,26)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPZUZPYNPHKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367829
Record name 3-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461399-85-9
Record name 3-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[[5-(4-Bromophenyl)furan-2-carbonyl]amino]-4-methylbenzoic acid
  • 3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid

Uniqueness

3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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